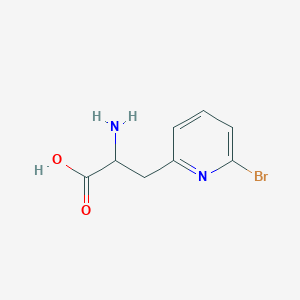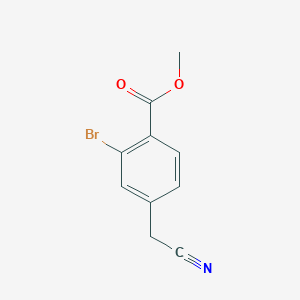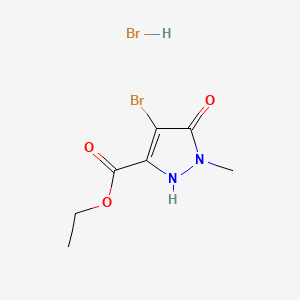
ethyl4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylatehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-nitrotoluene and diethyl carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of ethyl 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Formation of ethyl 4-amino-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
科学的研究の応用
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
類似化合物との比較
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrazole ring, leading to different chemical properties and applications.
特性
分子式 |
C7H10Br2N2O3 |
|---|---|
分子量 |
329.97 g/mol |
IUPAC名 |
ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O3.BrH/c1-3-13-7(12)5-4(8)6(11)10(2)9-5;/h9H,3H2,1-2H3;1H |
InChIキー |
WSQUVOHQFGFSSC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


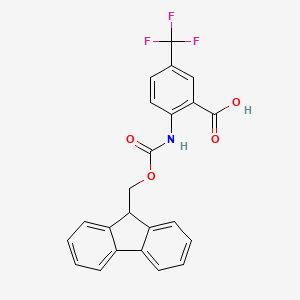
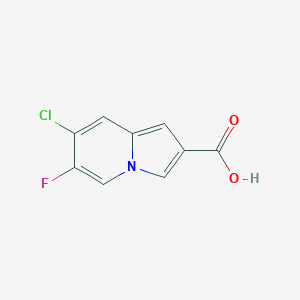
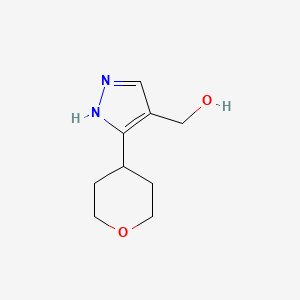
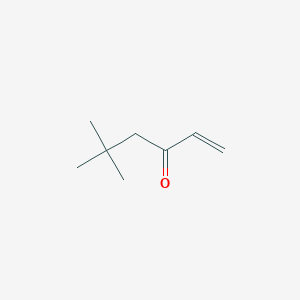
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
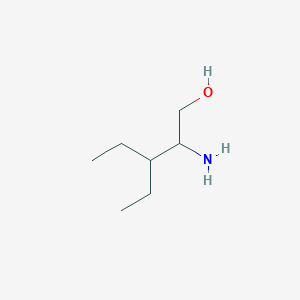
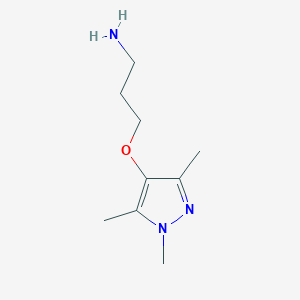
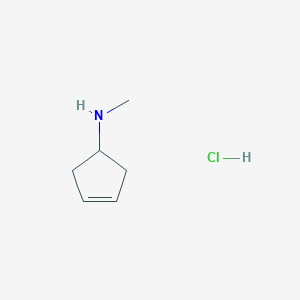
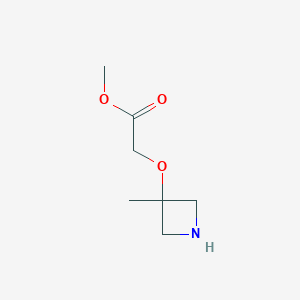
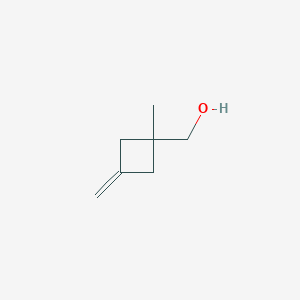
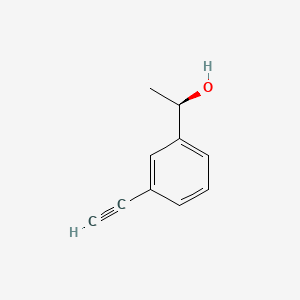
![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)
